molecular formula C28H44O4 B026064 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol CAS No. 104870-37-3

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol

Katalognummer B026064
CAS-Nummer: 104870-37-3
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: UHMSHZFVGABXAS-KIAAZJKISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is a vitamin D analog that has been extensively studied for its potential therapeutic benefits. This compound is synthesized from ergosterol and has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In

Wirkmechanismus

The mechanism of action of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is complex and involves multiple pathways. This compound binds to the vitamin D receptor (VDR) and regulates gene expression in a range of tissues, including bone, immune cells, and cancer cells. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been shown to modulate the activity of several signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.

Biochemische Und Physiologische Effekte

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has a range of biochemical and physiological effects in vitro and in vivo. This compound has been shown to regulate the expression of genes involved in bone mineralization, immune function, and cell proliferation. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been shown to modulate the activity of several enzymes, including CYP24A1, which is involved in the metabolism of vitamin D.

Vorteile Und Einschränkungen Für Laborexperimente

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has several advantages and limitations for lab experiments. One advantage is that this compound is stable and can be stored for long periods of time. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is commercially available and can be easily obtained for research purposes. However, one limitation is that this compound is relatively expensive compared to other vitamin D analogs. In addition, the synthesis of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is complex and requires specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for research on 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol. One direction is to further explore the potential therapeutic benefits of this compound in a range of diseases, including cancer, osteoporosis, and autoimmune disorders. In addition, future research could focus on the development of new synthetic methods for 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol that are more efficient and cost-effective. Finally, future research could explore the potential use of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol as a tool for studying the vitamin D signaling pathway and its role in disease.
Conclusion
In conclusion, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is a vitamin D analog that has been extensively studied for its potential therapeutic benefits. This compound has a range of biochemical and physiological effects in vitro and in vivo, and may have applications in the treatment of cancer, osteoporosis, and autoimmune disorders. While there are some limitations to the use of this compound in lab experiments, there are also several advantages, including its stability and availability. Future research on 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol could lead to new insights into the role of vitamin D in disease and the development of new therapies for a range of conditions.

Synthesemethoden

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is synthesized from ergosterol through a multi-step process involving ultraviolet irradiation, oxidation, and hydroxylation. This compound can also be synthesized through chemical modification of ergocalciferol, which is a precursor of vitamin D2. The synthesis of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been extensively studied for its potential therapeutic benefits in a range of diseases, including cancer, osteoporosis, and autoimmune disorders. This compound has been shown to have potent anti-inflammatory and immunomodulatory effects, and may also have anti-tumor properties. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been studied for its potential to enhance bone mineral density and prevent fractures in patients with osteoporosis.

Eigenschaften

CAS-Nummer

104870-37-3

Produktname

1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol

Molekularformel

C28H44O4

Molekulargewicht

444.6 g/mol

IUPAC-Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O4/c1-18(8-11-22(17-29)27(3,4)32)24-12-13-25-20(7-6-14-28(24,25)5)9-10-21-15-23(30)16-26(31)19(21)2/h8-11,18,22-26,29-32H,2,6-7,12-17H2,1,3-5H3/b11-8+,20-9+,21-10-/t18-,22-,23-,24-,25+,26+,28-/m1/s1

InChI-Schlüssel

UHMSHZFVGABXAS-KIAAZJKISA-N

Isomerische SMILES

C[C@H](/C=C/[C@H](CO)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

SMILES

CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Kanonische SMILES

CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyme

1,25,28-trihydroxyvitamin D 2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.